molecular formula C12H16FNO B13975432 (2-(Cyclopentyloxy)-5-fluorophenyl)methanamine

(2-(Cyclopentyloxy)-5-fluorophenyl)methanamine

Cat. No.: B13975432
M. Wt: 209.26 g/mol
InChI Key: ULQYAUYZMHHCIN-UHFFFAOYSA-N
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Description

"(2-(Cyclopentyloxy)-5-fluorophenyl)methanamine" is a substituted phenylmethanamine derivative featuring a cyclopentyloxy group at the 2-position of the aromatic ring and a fluorine atom at the 5-position. Its structural framework—combining a bicyclic ether (cyclopentyloxy) with electron-withdrawing fluorine—likely confers unique steric and electronic properties, influencing solubility, bioavailability, and target binding.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

(2-cyclopentyloxy-5-fluorophenyl)methanamine

InChI

InChI=1S/C12H16FNO/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-7,11H,1-4,8,14H2

InChI Key

ULQYAUYZMHHCIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopentyloxy)-5-fluorophenyl)methanamine typically involves the following steps:

    Formation of the Cyclopentyloxy Group: The starting material, a phenol derivative, undergoes an etherification reaction with cyclopentanol in the presence of a suitable catalyst to form the cyclopentyloxy group.

    Introduction of the Fluorine Atom: The intermediate product is then subjected to a fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopentyloxy)-5-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2-(Cyclopentyloxy)-5-fluorophenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(Cyclopentyloxy)-5-fluorophenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of "(2-(Cyclopentyloxy)-5-fluorophenyl)methanamine" and their distinguishing features, based on the provided evidence:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
(2-((1H-Indazol-5-yl)oxy)-5-fluorophenyl)methanamine Indazol-5-yloxy at 2-position, fluorine at 5-position C₁₄H₁₂FN₃O Demonstrated p38 MAP kinase inhibitory activity (IC₅₀ = 55 nM); solid-state stability noted
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine 4-Chloro-3-fluorophenoxy at 2-position, N-methylation C₁₅H₁₃ClF₂NO Cataloged as a life science product; halogenation may enhance lipophilicity
[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride 3-Chloro-4-fluorophenoxy at 2-position, hydrochloride salt C₁₃H₁₁ClF₂NO·HCl Pharmaceutical intermediate; salt form improves solubility and crystallinity
[3-(Cyclopentyloxy)phenyl]methanamine Cyclopentyloxy at 3-position (positional isomer of target compound) C₁₂H₁₆FNO Commercial availability noted; positional isomerism may alter receptor binding
tert-Butyl ((2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl)-methyl)carbamate (15b) Allyloxy at 2-position, cyclopropane ring, carbamate protection C₁₉H₂₄FNO₃ Synthetic intermediate for serotonin receptor agonists; allyl group enables further reactivity

Key Observations from Structural Comparisons :

Substituent Position and Bioactivity: The indazol-5-yloxy substituent in enhances kinase inhibitory activity compared to cyclopentyloxy, likely due to hydrogen-bonding interactions with the indazole moiety.

Amine Modifications :

  • N-methylation (e.g., ) reduces polarity, which may prolong half-life but decrease water solubility.
  • Salt formation (e.g., hydrochloride in ) enhances solubility, making the compound more suitable for formulation.

Synthetic Utility :

  • The cyclopropane ring in introduces conformational rigidity, which could optimize binding to serotonin receptors.
  • Allyloxy groups (e.g., ) offer sites for click chemistry or further functionalization, unlike the stable cyclopentyloxy group.

Research Findings and Implications

  • Biological Activity : The indazole derivative showed potent p38 inhibition, suggesting that "this compound" could be optimized for kinase-targeted therapies by replacing cyclopentyloxy with heterocyclic groups.
  • Pharmacokinetics : Halogenated analogs (e.g., ) highlight trade-offs between lipophilicity and solubility, guiding derivatization strategies.
  • Synthetic Accessibility : The commercial availability of [3-(Cyclopentyloxy)phenyl]methanamine indicates feasible large-scale synthesis for the target compound.

Biological Activity

(2-(Cyclopentyloxy)-5-fluorophenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies. The focus is on its pharmacological properties, particularly in the context of anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16FNO
  • Molecular Weight : 209.26 g/mol
  • IUPAC Name : this compound

This compound features a cyclopentyloxy group and a fluorophenyl moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that compounds with similar structural characteristics exhibit significant inhibition of cancer cell proliferation. For instance, derivatives of cyclopentyloxy compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
4aHeLa5.62
7bHCT-1165.65
13MCF-73.98

These compounds were tested for their ability to inhibit specific enzymes such as COX-2 and PDE4B, which are involved in cancer progression .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that it can exhibit activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed:

BacteriaInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus220.0625
Klebsiella pneumoniae200.125
Pseudomonas aeruginosa180.250

These results indicate that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes associated with cancer cell survival and proliferation.
  • Receptor Interaction : Similar compounds have demonstrated selectivity for certain receptors, which may mediate their therapeutic effects, particularly in antipsychotic activity through serotonin receptor modulation .

Case Studies

A notable case study involved the synthesis and evaluation of a series of related compounds based on the cyclopentyloxy scaffold. These compounds were tested for their antitumor and antimicrobial properties, revealing significant activity against multiple cancer cell lines and bacterial strains.

Study Highlights:

  • Synthesis : The compounds were synthesized using established organic chemistry methods.
  • Biological Evaluation : Comprehensive assays were performed to assess cytotoxicity against various cell lines and antibacterial efficacy against clinical isolates.
  • Findings : The study concluded that specific modifications to the cyclopentyloxy structure could enhance both anticancer and antimicrobial activities.

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